molecular formula C22H19BrN2O B12383720 Egfr/her2/dhfr-IN-2

Egfr/her2/dhfr-IN-2

Cat. No.: B12383720
M. Wt: 407.3 g/mol
InChI Key: DQIUWEBTLVAWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr/her2/dhfr-IN-2 is a compound that targets the epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. These receptors are part of the protein tyrosine kinase family and play crucial roles in cell growth and survival. Malfunctions in these receptors are associated with various cancers, including breast cancer .

Preparation Methods

The synthesis of Egfr/her2/dhfr-IN-2 involves multiple steps, including the formation of heterocyclic cores. The synthetic routes typically involve the use of thiazole and pyrazoline moieties, starting from key building blocks like pyrazoline carbothioamides . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Egfr/her2/dhfr-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Egfr/her2/dhfr-IN-2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Egfr/her2/dhfr-IN-2 exerts its effects by inhibiting the activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. The compound binds to the active sites of these receptors, preventing their activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Properties

Molecular Formula

C22H19BrN2O

Molecular Weight

407.3 g/mol

IUPAC Name

4-(4-bromophenyl)-6-(4-methylphenyl)-2-propoxypyridine-3-carbonitrile

InChI

InChI=1S/C22H19BrN2O/c1-3-12-26-22-20(14-24)19(16-8-10-18(23)11-9-16)13-21(25-22)17-6-4-15(2)5-7-17/h4-11,13H,3,12H2,1-2H3

InChI Key

DQIUWEBTLVAWQX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.